molecular formula C5H7N3O B2407946 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1393540-46-9

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B2407946
CAS No.: 1393540-46-9
M. Wt: 125.131
InChI Key: PVRKCRXASJKOHP-UHFFFAOYSA-N
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Description

1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a useful research compound. Its molecular formula is C5H7N3O and its molecular weight is 125.131. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyltriazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-2-8-5(4-9)3-6-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRKCRXASJKOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393540-46-9
Record name 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
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Significance of the 1,2,3 Triazole Heterocyclic Scaffold in Contemporary Organic Chemistry

The 1,2,3-triazole ring system is a cornerstone of modern heterocyclic chemistry, valued for its unique combination of stability, synthetic accessibility, and diverse functional roles. tandfonline.com This aromatic five-membered ring is surprisingly stable compared to other organic compounds with three adjacent nitrogen atoms, showing resistance to hydrolysis, oxidation, and reductive conditions. unimore.itguidechem.comwikipedia.org

A paramount reason for its widespread use is the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govhilarispublisher.com This reaction's reliability, specificity, and biocompatibility have made the 1,2,3-triazole scaffold a favorite among synthetic and medicinal chemists for assembling complex molecular architectures. hilarispublisher.com

In the realm of medicinal chemistry, the 1,2,3-triazole moiety is recognized as a major pharmacophore system. nih.gov It is often employed as a bioisostere—a substituent or group with similar physical or chemical properties that imparts comparable biological responses to another chemical compound. nih.gov Most notably, it serves as a robust mimetic for the amide bond, offering advantages such as increased metabolic stability. unimore.itnih.govresearchgate.net The triazole ring can engage in hydrogen bonding and dipole interactions, similar to an amide, but is not susceptible to enzymatic cleavage by peptidases. hilarispublisher.comnih.gov This has led to its incorporation into a vast array of therapeutic candidates, including anticancer, antimicrobial, and antiviral agents. tandfonline.comnih.govnih.gov

Overview of 1 Alkyl 1h 1,2,3 Triazole Carbaldehyde Architectures As Research Subjects

The specific substitution pattern of an alkyl group at the N1 position and a carbaldehyde group on the triazole ring, as seen in 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, defines a class of compounds primarily valued as versatile synthetic intermediates. mdpi.com The presence of the reactive aldehyde (formyl) group makes these molecules valuable building blocks for further chemical transformations. ontosight.ai

Research has demonstrated reliable methods for the synthesis of 1-alkyl-1H-1,2,3-triazole-4-carbaldehydes. mdpi.comresearchgate.net A common strategy involves the copper-catalyzed cycloaddition of an alkyl azide (B81097) with propargyl alcohol, followed by oxidation of the resulting alcohol to the aldehyde. mdpi.com Another approach utilizes a pre-functionalized building block, such as 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which can react with various alkylamines to exchange the N1-substituent, thereby generating a library of 1-alkyl-4-formyltriazoles. mdpi.comresearchgate.net

The primary research interest in these architectures stems from their utility in drug discovery and materials science. ontosight.ai The aldehyde functionality serves as a synthetic handle for constructing more complex molecules through reactions such as condensations, reductions, and Wittig reactions. ontosight.airesearchgate.net This allows for the systematic modification of the triazole scaffold to explore structure-activity relationships in the development of new bioactive compounds.

Scope and Research Trajectories for Formyl Substituted 1,2,3 Triazoles

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 1,2,3-Triazole Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, almost exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, facilitated by a copper(I) catalyst. organic-chemistry.orgnih.gov

Regioselective 1,4-Disubstituted Triazole Formation from Precursors

The CuAAC reaction's high regioselectivity for the 1,4-isomer is a key feature. organic-chemistry.orgnih.gov This selectivity arises from the mechanism involving the formation of a copper acetylide intermediate. While this method is ideal for synthesizing 1,4-disubstituted triazoles, it is not the direct route to 1,5-disubstituted isomers like 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde. However, understanding this methodology is crucial as it forms the basis for many triazole syntheses and highlights the need for alternative strategies for other regioisomers.

Application of Propargyl Alcohol and Protected Aldehyde Precursors in CuAAC

To synthesize 1,4-disubstituted 1,2,3-triazole-4-carbaldehydes, a common strategy involves the use of alkyne precursors where the aldehyde functionality is masked. Propargyl alcohol is a frequently used precursor. beilstein-journals.org The CuAAC reaction of an organic azide with propargyl alcohol yields a 1,4-disubstituted triazole with a hydroxymethyl group at the 4-position. This alcohol can then be oxidized to the corresponding carbaldehyde using various oxidizing agents such as manganese dioxide (MnO₂) or chromium trioxide (CrO₃). beilstein-journals.orgjst-ud.vn

Alternatively, acetal-protected propargyl aldehydes can be employed in the CuAAC reaction. beilstein-journals.org The resulting acetal-protected triazole can then be deprotected under acidic conditions to reveal the carbaldehyde group. This two-step approach is often preferred as it avoids the use of harsh oxidizing agents. beilstein-journals.orgjst-ud.vn

Table 1: CuAAC Synthesis of 1,4-Disubstituted Triazole-4-carbaldehyde Analogs
Azide PrecursorAlkyne PrecursorReaction ConditionsIntermediate ProductSubsequent ReactionFinal ProductReference
Organic Azide (R-N₃)Propargyl AlcoholCu(I) catalyst, solvent (e.g., t-BuOH/H₂O)(1-R-1H-1,2,3-triazol-4-yl)methanolOxidation (e.g., MnO₂)1-R-1H-1,2,3-triazole-4-carbaldehyde beilstein-journals.org
Organic Azide (R-N₃)Propargyl Aldehyde AcetalCu(I) catalyst, solvent (e.g., t-BuOH/H₂O)1-R-4-(dialkoxymethyl)-1H-1,2,3-triazoleAcidic Hydrolysis1-R-1H-1,2,3-triazole-4-carbaldehyde beilstein-journals.org

Modified CuAAC Protocols for Direct Carbaldehyde Installation

While the two-step methods are common, research has focused on developing more direct approaches. One such method involves a tandem two-step, one-pot acetal cleavage/CuAAC reaction. This approach has been shown to be effective for preparing a range of 1-substituted-4-formyl-1,2,3-triazoles in good yield and purity. jst-ud.vn

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches for 1,5-Regioisomers

To achieve the 1,5-disubstitution pattern required for this compound, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method. acs.orgchalmers.se Unlike the copper-catalyzed counterpart, RuAAC reactions between organic azides and terminal alkynes selectively produce 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov This distinct regioselectivity is attributed to a different reaction mechanism involving a ruthenacycle intermediate. nih.gov

The synthesis of this compound via RuAAC would involve the reaction of ethyl azide with a suitable alkyne precursor bearing a protected aldehyde or a group that can be readily converted to an aldehyde. For instance, reacting ethyl azide with propargyl alcohol under RuAAC conditions would yield (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, which could then be oxidized to the target carbaldehyde.

Table 2: Proposed RuAAC Synthesis of this compound
AzideAlkyneCatalystSolventIntermediateSubsequent StepFinal ProductReference
Ethyl AzidePropargyl Alcohol[Cp*RuCl(COD)] or similar Ru(II) complexe.g., Toluene, Dioxane(1-Ethyl-1H-1,2,3-triazol-5-yl)methanolOxidationThis compound acs.orgnih.gov

Alternative Cycloaddition Reactions in 1,2,3-Triazole Synthesis

Beyond the well-established CuAAC and RuAAC reactions, other cycloaddition strategies exist for the synthesis of 1,2,3-triazoles. Metal-free [3+2] cycloaddition reactions, often requiring elevated temperatures, can lead to mixtures of 1,4- and 1,5-regioisomers. nih.gov However, for specific substrates, regioselectivity can be achieved. For instance, the reaction of azides with electron-deficient alkynes can favor the formation of one isomer over the other.

Additionally, intramolecular azide-alkyne cycloadditions provide a versatile route to fused heterocyclic systems containing a triazole ring. rsc.org While not directly applicable to the synthesis of the target molecule, these methods showcase the broad utility of cycloaddition chemistry in heterocyclic synthesis.

Directed Functionalization and Formylation Reactions on the 1,2,3-Triazole Ring

An alternative to constructing the triazole ring with the carbaldehyde precursor already in place is the direct functionalization of a pre-synthesized 1-ethyl-1H-1,2,3-triazole. Formylation of aromatic and heteroaromatic rings can be achieved through various methods, with the Vilsmeier-Haack reaction being a classic example. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

However, the direct formylation of the 1,2,3-triazole ring can be challenging. The electron-deficient nature of the triazole ring makes it less susceptible to electrophilic substitution. Furthermore, formylation could potentially occur at either the C4 or C5 position, leading to a mixture of isomers. The regioselectivity of such a reaction would be highly dependent on the electronic and steric influences of the substituent at the N1 position. For 1-ethyl-1,2,3-triazole, the electronic effects are minimal, and steric hindrance is low, which may result in poor selectivity. Therefore, while plausible, this method is generally less favored compared to the regioselective cycloaddition approaches.

Directed Ortho-Metalation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting organometallic intermediate with an electrophile.

In the context of synthesizing this compound, the N1-ethyl group can act as a directing group, although it is a relatively weak one. A more effective strategy often involves the use of a more potent directing group at the N1-position which can be later replaced or modified. However, a plausible direct approach involves the deprotonation of 1-ethyl-1H-1,2,3-triazole at the C5 position. The acidity of the C5 proton is enhanced by the electronic effects of the adjacent nitrogen atoms in the triazole ring.

The general protocol for this synthesis would involve the following steps:

Deprotonation: Treatment of 1-ethyl-1H-1,2,3-triazole with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Formation of the Lithiated Intermediate: The base selectively abstracts the proton at the C5 position, forming the 1-ethyl-1H-1,2,3-triazol-5-yl-lithium intermediate.

Electrophilic Quenching: The reaction mixture is then treated with a suitable formylating agent, such as N,N-dimethylformamide (DMF). The lithiated triazole undergoes nucleophilic addition to the carbonyl group of DMF.

Work-up: An acidic work-up protonates the resulting tetrahedral intermediate, which then eliminates dimethylamine to yield the desired this compound.

A key challenge in this approach is controlling the regioselectivity, as deprotonation can sometimes occur at other positions, such as the ethyl group, depending on the reaction conditions. The choice of base, solvent, and temperature is crucial to favor the desired C5-lithiation.

StepReagents and ConditionsIntermediate/Product
11-ethyl-1H-1,2,3-triazole, LDA, THF, -78 °C1-ethyl-1H-1,2,3-triazol-5-yl-lithium
2DMF, -78 °C to room temperatureTetrahedral intermediate
3Aqueous acid (e.g., NH4Cl or dilute HCl)This compound

Post-Cycloaddition Carbaldehyde Group Introduction through Oxidation or Hydrolysis

An alternative and often more versatile approach to synthesizing this compound involves the introduction of the carbaldehyde group after the formation of the triazole ring. This can be achieved through the oxidation of a precursor alcohol or the hydrolysis of a protected aldehyde equivalent.

Oxidation of a Precursor Alcohol:

This strategy begins with the synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol. This can be prepared via a [3+2] cycloaddition reaction between ethyl azide and an appropriate alkyne, such as propargyl alcohol. The resulting primary alcohol can then be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents.

Commonly used oxidants for this transformation include:

Manganese dioxide (MnO₂)

Dess-Martin periodinane (DMP)

Pyridinium chlorochromate (PCC)

Swern oxidation (oxalyl chloride, DMSO, triethylamine)

The choice of oxidant depends on the substrate's sensitivity and the desired reaction scale. For instance, MnO₂ is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols, which is analogous to the triazolyl-methanol.

Oxidizing AgentTypical SolventReaction Temperature
MnO₂Dichloromethane, ChloroformRoom Temperature
Dess-Martin PeriodinaneDichloromethaneRoom Temperature
Pyridinium ChlorochromateDichloromethaneRoom Temperature
Swern OxidationDichloromethane, DMSO-78 °C to Room Temperature

Hydrolysis of an Acetal or Dihalomethyl Precursor:

Another post-cycloaddition strategy involves the use of a protected carbaldehyde precursor in the cycloaddition step. For example, the reaction of ethyl azide with an alkyne bearing a dihalomethyl group or an acetal group at the terminal position would yield the corresponding 5-substituted triazole. Subsequent hydrolysis of these groups would then furnish the desired carbaldehyde.

From a 5-(dihalomethyl)triazole: A 1-ethyl-5-(dihalomethyl)-1H-1,2,3-triazole can be synthesized and then subjected to hydrolysis, often under acidic or basic conditions, to yield the aldehyde.

From a 5-(dialkoxymethyl)triazole (acetal): A more common approach is the use of a propargyl aldehyde acetal in the cycloaddition with ethyl azide. The resulting 1-ethyl-5-(dialkoxymethyl)-1H-1,2,3-triazole can be readily deprotected to the aldehyde by treatment with aqueous acid. This method is often preferred due to the stability of the acetal protecting group under various reaction conditions.

Green Chemistry Approaches in 1,2,3-Triazole Carbaldehyde Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources, catalyst-free reactions, and solvent-free conditions, are being increasingly applied to the synthesis of heterocyclic compounds, including 1,2,3-triazole carbaldehydes.

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often, enhanced selectivity compared to conventional heating methods.

In the context of 1,2,3-triazole synthesis, MAOS has been successfully employed for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. For the synthesis of a precursor to this compound, such as (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, the reaction between ethyl azide and propargyl alcohol can be significantly expedited under microwave irradiation.

A typical MAOS protocol would involve:

Mixing the reactants (ethyl azide and the alkyne precursor) with a copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate) in a suitable solvent (e.g., water, ethanol (B145695), or a mixture thereof).

Sealing the reaction vessel and subjecting it to microwave irradiation at a controlled temperature and for a short duration (typically a few minutes).

The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. This approach is particularly advantageous for high-throughput synthesis and library generation.

ReactionConventional HeatingMicrowave-Assisted Synthesis
CuAAC for triazole synthesisHours to daysMinutes
YieldsOften moderate to goodGenerally good to excellent
Energy ConsumptionHigherLower

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry, as it minimizes waste and avoids the use of potentially toxic and expensive catalysts and solvents.

Catalyst-Free Synthesis:

While the copper-catalyzed "click" reaction is highly efficient for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed without a catalyst, albeit typically requiring elevated temperatures and often resulting in a mixture of 1,4- and 1,5-regioisomers. For the synthesis of the 1,5-isomer, which is a precursor to the target carbaldehyde, specific reaction conditions or electron-deficient alkynes can favor its formation.

Recent advancements have also explored catalyst-free methods under milder conditions. For instance, reactions in certain green solvents like water or deep eutectic solvents can sometimes promote the cycloaddition without the need for a metal catalyst.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for a reaction medium. These reactions are often carried out by simply mixing the neat reactants, sometimes with the aid of grinding (mechanochemistry) or heating. For the synthesis of 1,2,3-triazoles, solvent-free conditions can be applied to the cycloaddition step, particularly when one of the reactants is a liquid. This approach not only reduces waste but can also lead to higher reaction rates due to the high concentration of the reactants.

Combining these green approaches, a sustainable synthesis of a precursor to this compound could involve the thermal, catalyst-free cycloaddition of ethyl azide and a suitable alkyne under solvent-free conditions, followed by a green oxidation or hydrolysis step.

Reactions at the Carbaldehyde Moiety

The aldehyde group is the most reactive site for nucleophilic attack and redox transformations, enabling a wide range of derivatizations.

Nucleophilic Addition Reactions (e.g., Imine, Hydrazone, Oxime Formation)

The electrophilic carbon atom of the carbaldehyde group readily undergoes nucleophilic addition, most commonly with nitrogen-based nucleophiles, to form a variety of derivatives. While specific studies on this compound are limited, the reactivity can be inferred from analogous 1-substituted-1,2,3-triazole-4-carbaldehydes.

Imine Formation: The reaction with primary amines leads to the formation of imines, also known as Schiff bases. For instance, 1-aryl-4-formyl-1,2,3-triazoles react with alkylamines to form the corresponding 4-(iminomethyl)triazoles. This reaction typically proceeds by heating the reactants in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Hydrazone Formation: Condensation with hydrazines or hydrazides yields hydrazone derivatives. These reactions are fundamental in the synthesis of various bioactive molecules. Hydrazones are generally formed by heating the aldehyde with the appropriate hydrazine (B178648) derivative in a solvent such as ethanol. lodz.pl This reaction is a common strategy for creating hybrid molecules incorporating the 1,2,3-triazole scaffold.

Oxime Formation: The reaction with hydroxylamine (B1172632) produces oximes. For example, 4-(trimethylsilyl)-1,2,3-triazole-5-carbaldehyde has been shown to form the corresponding oxime. researchgate.net This transformation is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in a suitable solvent system.

Table 1: Examples of Nucleophilic Addition Reactions on Analogous Triazole Carbaldehydes
ReactantProduct TypeGeneral Conditions
Primary AminesImine (Schiff Base)Heating in a solvent like DMSO mdpi.com
Hydrazines/HydrazidesHydrazoneHeating in a solvent like ethanol lodz.pl
HydroxylamineOximeReaction with hydroxylamine hydrochloride researchgate.net

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. Standard oxidizing agents used for the conversion of aldehydes to carboxylic acids are generally applicable. While specific oxidation of this compound is not extensively documented, analogous transformations on other aromatic aldehydes are well-established. For example, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid has been achieved through a multi-step synthesis starting from the corresponding azide and a protected formyl- and acid-group containing reactant. proquest.com

Reduction Pathways to Alcohol Derivatives

The carbaldehyde group can be reduced to a primary alcohol, yielding (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. These reagents act as sources of hydride ions that attack the electrophilic carbonyl carbon. Studies on the regioselective reduction of 1,2,3-triazole diesters have shown that ester groups at the C(5) position are more reactive towards reduction with sodium borohydride than those at the C(4) position, suggesting that the reduction of a carbaldehyde at the C(5) position is a feasible transformation.

Functionalization of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle, but its reactivity towards substitution reactions is significantly influenced by the presence of three nitrogen atoms.

Electrophilic Aromatic Substitution Studies

The 1,2,3-triazole ring is generally considered to be electron-deficient due to the electronegativity of the nitrogen atoms. This inherent electronic character makes the ring system resistant to electrophilic aromatic substitution reactions. The lone pairs of the nitrogen atoms are integral to the aromatic sextet, and their protonation or interaction with an electrophile would disrupt this stability. Consequently, forcing conditions are typically required for such substitutions, and they are not a common pathway for the functionalization of this ring system. While direct electrophilic substitution on this compound has not been reported, studies on related 1,2,3-triazoles indicate a general lack of reactivity towards common electrophiles. However, halogenation of 2-substituted-1,2,3-triazoles has been achieved regioselectively via C-H activation. rsc.org Additionally, the nitration of 4-nitro-1,2,3-triazole with ethyl bromide results in a mixture of N-ethyl isomers, including 1-ethyl-5-nitro-1,2,3-triazole, indicating that electrophilic attack can occur on the nitrogen atoms under certain conditions. researchgate.net

Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution on an unsubstituted 1,2,3-triazole ring is also challenging due to the electron-rich nature of the aromatic system, which repels nucleophiles. However, the introduction of a good leaving group, such as a halogen, can facilitate nucleophilic substitution. For instance, 2-phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic attack. They can be selectively halogenated, and the halogen can then be replaced by strong nucleophiles. rsc.org This suggests that if this compound were to be halogenated on the triazole ring, subsequent nucleophilic substitution could be a viable functionalization strategy. The Buchwald-Hartwig cross-coupling reaction has been successfully applied to 5-amino or 5-halo-1,2,3-triazoles to form C-N bonds with (het)aryl amines or halides, respectively, demonstrating a modern approach to nucleophilic substitution on this ring system.

Side-Chain Modifications on the N1-Ethyl Group

The N1-ethyl group of this compound is generally considered to be chemically stable. However, under specific conditions, modifications can be envisaged, drawing parallels from the reactivity of other N-alkylated heterocyclic systems. These potential transformations, while not widely reported for this exact molecule, represent plausible synthetic routes to novel derivatives.

One potential modification involves the functionalization of the ethyl group's terminal methyl position. Although challenging due to the high C-H bond dissociation energy, radical-mediated halogenation could introduce a handle for further derivatization. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation could potentially yield the corresponding bromoethyl derivative. This intermediate could then undergo nucleophilic substitution reactions to introduce a variety of functional groups.

Another conceivable, albeit less common, transformation is the de-ethylation of the triazole ring. This would likely require harsh conditions, such as strong acids or bases at elevated temperatures, and may lead to decomposition of the starting material. More controlled N-dealkylation methods, such as those employing specific Lewis acids or oxidative cleavage, might offer a more viable approach, though their applicability to this specific substrate remains to be experimentally verified.

It is important to note that the electron-withdrawing nature of the 1,2,3-triazole ring can influence the reactivity of the adjacent N-ethyl group, potentially rendering it more susceptible to certain transformations compared to simple alkylamines. However, without direct experimental evidence for this compound, these proposed modifications remain speculative.

Annulation Reactions and Fused Heterocyclic Systems Derived from this compound

The aldehyde functionality at the C5 position of this compound is a key feature that enables a variety of annulation reactions, leading to the formation of diverse fused heterocyclic systems. These reactions typically involve condensation of the aldehyde with a bifunctional nucleophile, followed by intramolecular cyclization.

A prominent example of such a transformation is the synthesis of triazolo[1,5-a]pyrimidines . This can be achieved through the reaction of this compound with compounds containing an active methylene (B1212753) group and an amino group, such as β-aminocrotononitrile. The initial Knoevenagel condensation between the aldehyde and the active methylene group, followed by intramolecular cyclization via nucleophilic attack of the amino group onto the triazole ring, would lead to the fused pyrimidine (B1678525) system.

Similarly, the construction of triazolo[1,5-c]quinazolines can be envisioned. The Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base, provides a classical route to quinoline-4-carboxylic acids. researchgate.netias.ac.in A modified approach using this compound could potentially lead to the corresponding triazolo-fused quinazolines.

Furthermore, the Gewald reaction offers a pathway to thieno[2,3-d] rsc.orgnih.govnih.govtriazoles . This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. arkat-usa.org By employing this compound as the carbonyl component, it is plausible to construct the fused thiophene (B33073) ring.

The following table summarizes some potential annulation reactions and the resulting fused heterocyclic systems that could be derived from this compound, based on established synthetic methodologies for analogous aldehydes.

Reaction TypeReactant(s)Fused Heterocyclic SystemGeneral Reaction Conditions
Triazolo[1,5-a]pyrimidine synthesisβ-AminocrotononitrileTriazolo[1,5-a]pyrimidineBase catalyst (e.g., piperidine), reflux in a suitable solvent (e.g., ethanol)
Pfitzinger-type reactionIsatin derivativesTriazolo[1,5-c]quinazolineStrong base (e.g., KOH), elevated temperatures
Gewald reactionActive methylene nitrile (e.g., malononitrile), elemental sulfurThieno[2,3-d] rsc.orgnih.govnih.govtriazoleBase catalyst (e.g., morpholine), solvent (e.g., ethanol)

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 1h 1,2,3 Triazole 5 Carbaldehyde Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde provides distinct signals corresponding to each type of proton in the molecule. The aldehyde proton is expected to resonate significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The proton on the triazole ring (H-4) would appear as a singlet, with its chemical shift influenced by the electronic nature of the surrounding nitrogen atoms and the adjacent aldehyde group. The ethyl group protons would manifest as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a characteristic pattern indicating their coupling.

The ¹³C NMR spectrum offers complementary information, with the carbonyl carbon of the aldehyde appearing at a highly deshielded chemical shift, often above δ 180 ppm. The two carbon atoms of the triazole ring would have distinct resonances, with their positions dictated by the substitution pattern. The carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO) 9.8 - 10.2 182 - 186
Triazole C-H 8.0 - 8.5 135 - 140
Triazole C-CHO - 145 - 150
Ethyl -CH₂- 4.4 - 4.8 (quartet) 40 - 45

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. sdsu.edu It would show correlations between the aldehyde proton and the aldehyde carbon, the triazole proton and its corresponding carbon, and the methylene and methyl protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular framework. sdsu.edu Key HMBC correlations for this molecule would include:

The aldehyde proton showing a correlation to the triazole carbon it is attached to (C-5).

The triazole proton (H-4) showing correlations to both triazole carbons.

The methylene protons of the ethyl group showing a correlation to the triazole carbon they are attached to (C-1 of the ethyl group to N-1 of the triazole, and through to the triazole carbons).

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. nih.gov For this compound, with a molecular formula of C₅H₇N₃O, the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to detect the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass to confirm the molecular formula with a high degree of confidence. nih.govresearchgate.net

Table 2: Predicted HRMS Data for this compound

Molecular Formula Adduct Calculated Exact Mass (m/z)
C₅H₇N₃O [M+H]⁺ 126.0662

Source: Predicted data based on molecular formula from PubChem. uni.lu

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several characteristic absorption bands that signify its key functional groups. A strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The stretching vibration of the C-H bond in the aldehyde group typically appears as two weak bands in the range of 2700-2900 cm⁻¹. The C-H stretching vibrations of the ethyl group and the triazole ring would be observed around 2900-3100 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected to produce absorptions in the fingerprint region, generally between 1400 and 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aldehyde C=O Stretch 1680 - 1710
Aldehyde C-H Stretch 2700 - 2900 (two weak bands)
Alkyl C-H Stretch 2850 - 3000
Aromatic C-H (Triazole) Stretch 3000 - 3100

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

The collective data from these spectroscopic methods provides a comprehensive and detailed structural characterization of this compound, ensuring its unambiguous identification.

Raman Spectroscopic Studies

Detailed analysis of the Raman spectra of triazole derivatives reveals characteristic peaks corresponding to specific vibrational modes. The triazole ring itself exhibits several key vibrations. The C=N and N=N stretching vibrations within the heterocyclic ring typically appear in the 1400-1600 cm⁻¹ region. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are usually observed at lower frequencies.

The aldehyde group (-CHO) attached to the triazole ring at the 5-position gives rise to a very characteristic and often strong C=O stretching band. This band is typically found in the region of 1680-1720 cm⁻¹. The exact position of this peak can be sensitive to the electronic environment and any intermolecular interactions, such as hydrogen bonding. The C-H stretch of the aldehyde group is also a key feature, generally appearing as a pair of bands in the 2700-2900 cm⁻¹ region.

The ethyl substituent (-CH₂CH₃) introduces vibrational modes associated with C-H and C-C bonds. The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2850-3000 cm⁻¹ range. Bending and rocking modes for these groups will be present at lower wavenumbers, typically below 1500 cm⁻¹.

While specific experimental Raman data for this compound is not extensively documented in publicly available literature, the expected vibrational frequencies can be predicted based on the analysis of related heterocyclic and aldehyde-containing compounds. tandfonline.com

Table 1: Predicted Raman Shift Ranges for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
Aldehyde (-CHO)C=O Stretch1680 - 1720
C-H Stretch2700 - 2900
Triazole RingC=N / N=N Stretch1400 - 1600
Ring BreathingLower frequencies
Ethyl (-CH₂CH₃)C-H Stretch2850 - 3000
C-C Stretch800 - 1200

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound derivatives.

In the solid state, the triazole ring is expected to be essentially planar. The substituents on the ring, including the ethyl group and the carbaldehyde group, will adopt specific conformations relative to the ring to minimize steric hindrance and maximize favorable intermolecular interactions. The orientation of the aldehyde group is of particular interest as it can influence crystal packing through dipole-dipole interactions and potential C-H···O hydrogen bonds. mdpi.com

Table 2: Crystallographic Data for a Representative 5-Formyl-1,2,3-triazole Derivative (Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
a (Å)15.345(3)
b (Å)7.9890(16)
c (Å)10.211(2)
α (°)90
β (°)107.65(3)
γ (°)90
Volume (ų)1192.1(4)
Z4

The planarity of the triazole ring and the potential for various intermolecular interactions suggest that this compound and its derivatives are interesting candidates for crystal engineering and the design of materials with specific solid-state properties.

Theoretical and Computational Studies on 1 Ethyl 1h 1,2,3 Triazole 5 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, DFT calculations are instrumental in predicting its molecular geometry, electronic properties, and spectroscopic parameters.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p).

The optimized geometry would reveal the planarity of the 1,2,3-triazole ring and the orientation of the ethyl and carbaldehyde substituents. It is expected that the triazole ring itself is nearly planar. The conformational analysis would focus on the rotation around the C-C bond connecting the carbaldehyde group to the triazole ring and the C-N bond of the ethyl group. The most stable conformer is determined by comparing the energies of the various optimized structures.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Length (Å)N1-N21.35
Bond Length (Å)N2-N31.30
Bond Length (Å)N3-C41.36
Bond Length (Å)C4-C51.38
Bond Length (Å)C5-N11.37
Bond Length (Å)C5-C(aldehyde)1.48
Bond Length (Å)C(aldehyde)=O1.22
Bond Angle (°)N1-N2-N3110.0
Bond Angle (°)N2-N3-C4115.0
Bond Angle (°)N3-C4-C5105.0
Bond Angle (°)C4-C5-N1108.0
Bond Angle (°)C5-N1-N2102.0

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the triazole ring, while the LUMO may have significant contributions from the carbaldehyde group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide insights into the electronic environment of each nucleus. For this compound, the predicted chemical shifts would be influenced by the electronegativity of the nitrogen atoms in the triazole ring and the electron-withdrawing nature of the carbaldehyde group.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in the assignment of experimental IR bands. nih.gov Characteristic vibrational modes for this compound would include C-H stretching of the ethyl and aldehyde groups, C=O stretching of the aldehyde, and various stretching and bending modes of the triazole ring.

UV-Vis Spectroscopy: Electronic transitions from the ground state to excited states can be predicted, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. The wavelengths of maximum absorption (λmax) can be estimated, often through TD-DFT calculations as discussed in the next section.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRδ (aldehyde H)9.8-10.2 ppm
¹H NMRδ (triazole H)8.0-8.5 ppm
¹³C NMRδ (C=O)180-185 ppm
IRν (C=O)1680-1700 cm⁻¹
IRν (C=N, triazole)1450-1550 cm⁻¹
UV-Visλmax~210 nm (π → π*)

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. mdpi.com It is particularly useful for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com TD-DFT calculations can determine the energies of electronic transitions between the ground state and various excited states, as well as the oscillator strengths of these transitions, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV region corresponding to a π → π* transition within the conjugated system of the triazole ring and the carbaldehyde group. researchgate.net The calculations can also provide information about the nature of the orbitals involved in these transitions.

Quantum Chemical Computations for Molecular Properties

Beyond the standard DFT calculations, other quantum chemical computations can provide deeper insights into the molecular properties of this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map is expected to show a negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the triazole ring, making them potential sites for interaction with electrophiles. The hydrogen atom of the carbaldehyde group and the protons on the ethyl group would likely exhibit a positive potential.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and identifying potential sites for electrophilic and nucleophilic attack. While specific data for this compound is not available in the reviewed literature, studies on substituted 1,2,3-triazole derivatives can illuminate the expected charge distribution within the triazole ring.

For instance, a computational study on bis-heteroaryls (thiophene or selenophene) 1,2,3-triazoles C-trimethylsilylated provided Mulliken charge data for the triazole ring atoms. In one such derivative, the calculated charges on the nitrogen atoms of the 1,2,3-triazole ring were found to be negative, indicating their electron-rich nature. Specifically, the N-1, N-2, and N-3 atoms exhibited varying degrees of negative charge, suggesting they are likely sites for interaction with electrophiles. The carbon atoms of the triazole ring, C-4 and C-5, showed a mixed charge distribution, influenced by the nature of the substituents.

This pattern of charge distribution, with electronegative nitrogen atoms and variably charged carbon atoms, is a general feature of the 1,2,3-triazole ring. It can be inferred that in this compound, the nitrogen atoms will also carry partial negative charges, making them potential sites for electrophilic attack. The presence of the electron-withdrawing carbaldehyde group at the C-5 position would likely influence the charge on this carbon, making it more electropositive and a potential site for nucleophilic attack.

Table 1: Illustrative Mulliken Atomic Charges for a Substituted 1,2,3-Triazole Ring

AtomMulliken Charge (a.u.)
N-1-0.097
N-2+0.019
N-3-0.080
C-4-0.496
C-5-0.092

Note: Data is for a trimethylsilylated thiophene-1,2,3-triazole derivative and is presented for illustrative purposes to show the general charge distribution on the triazole ring.

Chemical Reactivity Descriptors (e.g., Global Hardness, Electrophilicity Index)

Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the global reactivity of a molecule. Key descriptors include global hardness (η) and the electrophilicity index (ω). Global hardness is a measure of the molecule's resistance to change in its electron distribution, with harder molecules being less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons.

While specific calculations for this compound are not available, research on other 1,2,3-triazole derivatives provides insight into these properties. A study on 1,2,3-triazoles of 8-hydroxyquinoline (B1678124) and HBT calculated these descriptors using DFT. nih.gov The chemical hardness can be determined from the HOMO-LUMO energy gap; a larger gap corresponds to greater hardness and lower reactivity. nih.gov The electrophilicity index helps to understand the electron-accepting capability of a molecule. nih.gov

Table 2: Representative Chemical Reactivity Descriptors for a Substituted 1,2,3-Triazole Derivative

DescriptorValue (eV)
Chemical Hardness (η)1.82
Electrophilicity Index (ω)4.15

Note: Data is for a 1,2,3-triazole of 8-hydroxyquinoline and HBT derivative and is presented to illustrate the application of these descriptors. nih.gov

Molecular Modeling and Docking Simulations for Interaction Analysis and Mechanistic Insights

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme (receptor). These techniques are instrumental in drug discovery and for understanding the mechanistic basis of a compound's biological activity.

Although specific docking studies for this compound were not found, the broader class of 1,2,3-triazole aldehydes has been the subject of numerous molecular docking investigations to explore their potential as therapeutic agents. These studies highlight the ability of the 1,2,3-triazole scaffold to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the amino acid residues in the active site of a biological target.

For example, molecular docking studies have been performed on 1,2,3-triazole-based compounds to evaluate their potential as anticancer agents by simulating their interaction with target enzymes like the epidermal growth factor receptor (EGFR). mdpi.com In such studies, the triazole ring often acts as a key pharmacophore, forming crucial interactions that contribute to the binding affinity.

Similarly, 1,2,3-triazolyl-chalcone hybrids, synthesized from 1,2,3-triazole aldehydes, have been subjected to in silico studies, including molecular docking, to identify their enzymatic targets. researchgate.net These simulations can provide valuable mechanistic insights into how these compounds exert their biological effects, for instance, by inhibiting specific enzymes. researchgate.net

The general approach in these studies involves:

Preparation of the Ligand and Receptor: The 3D structure of the 1,2,3-triazole derivative is optimized, and the crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the interactions between the ligand and the receptor are analyzed to understand the key binding features.

These studies on analogous compounds suggest that this compound would also be amenable to molecular docking simulations to explore its potential interactions with various biological targets, thereby providing a basis for understanding its potential pharmacological activities.

Applications in Advanced Organic Synthesis Employing 1 Ethyl 1h 1,2,3 Triazole 5 Carbaldehyde

Role as a Key Synthetic Building Block

The utility of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde as a key synthetic building block stems from the distinct chemical properties of its constituent parts: the 1,2,3-triazole core and the aldehyde functional group. The 1,2,3-triazole ring is a five-membered aromatic heterocycle known for its considerable stability and unique electronic properties, including a significant dipole moment and the capacity for hydrogen bonding. This stability makes it a reliable scaffold in the architecture of larger molecules. The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective. While the synthesis of 1,5-disubstituted triazoles is also possible, it often requires different catalytic systems or synthetic routes.

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a vast array of chemical transformations. These include nucleophilic additions, condensation reactions, and oxidations, providing numerous avenues for molecular elaboration. The juxtaposition of the stable, polar triazole ring and the reactive aldehyde group in this compound would make it a valuable bifunctional building block. For instance, the aldehyde can be converted into a wide range of other functional groups, while the triazole core remains intact, serving as a stable linking unit or a pharmacophore.

Table 1: Potential Transformations of the Aldehyde Group in this compound

Transformation Reagents and Conditions Product Functional Group
Oxidation KMnO₄ or CrO₃ Carboxylic Acid
Reduction NaBH₄ or LiAlH₄ Alcohol
Reductive Amination Amine, NaBH₃CN Amine
Wittig Reaction Phosphonium Ylide Alkene

Scaffold for Complex Molecular Architecture Construction

The rigid and planar structure of the 1,2,3-triazole ring makes this compound an excellent scaffold for the construction of complex molecular architectures with well-defined three-dimensional orientations of substituents. The triazole ring can act as a central hub from which various molecular chains can be extended. The aldehyde group provides a key reactive site for attaching other molecular fragments.

For example, the aldehyde could be used in condensation reactions, such as the Knoevenagel or aldol condensations, to introduce new carbon-carbon bonds and build up molecular complexity. Subsequent modifications of the newly introduced functional groups could then lead to the assembly of intricate molecular frameworks. The stability of the triazole ring ensures that it can withstand a variety of reaction conditions, allowing for multi-step synthetic sequences. In medicinal chemistry, the 1,2,3-triazole moiety is often employed as a bioisostere for the amide bond, offering improved metabolic stability. frontiersin.org

Precursor in Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. Aldehydes are frequent participants in a wide variety of MCRs. This compound, with its reactive aldehyde group, is a prime candidate for the development of novel MCRs to generate libraries of complex triazole-containing compounds.

For instance, it could potentially be employed in Ugi or Passerini reactions, which are powerful MCRs for the synthesis of peptide-like structures. The inclusion of the 1-Ethyl-1H-1,2,3-triazole moiety could impart unique physicochemical properties to the resulting products, such as increased polarity, metabolic stability, and specific binding interactions with biological targets. The ability to rapidly generate molecular diversity from a single triazole precursor is a significant advantage in areas such as drug discovery and materials science.

Synthesis of Functionalized 1,2,3-Triazole Derivatives for Specific Applications

The aldehyde functionality of this compound serves as a gateway for the synthesis of a wide array of functionalized 1,2,3-triazole derivatives with tailored properties for specific applications. The versatility of aldehyde chemistry allows for the introduction of various pharmacophores, ligands, or material-oriented functional groups. mdpi.com

In medicinal chemistry, the aldehyde could be converted into imines, oximes, or hydrazones, which are common structural motifs in biologically active compounds. For example, reaction with a substituted hydrazine (B178648) could yield a series of hydrazone derivatives, which are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects. nih.gov The 1,2,3-triazole core itself is a well-known scaffold in a variety of bioactive compounds. frontiersin.org

In materials science, the aldehyde could be used to anchor the triazole unit to polymer backbones or surfaces. For example, condensation with an amino-functionalized polymer would result in a material decorated with 1-Ethyl-1H-1,2,3-triazole units, potentially altering the material's surface properties, such as its hydrophilicity or metal-coordinating ability.

Table 2: Illustrative Examples of Functionalized Derivatives from this compound

Reactant Reaction Type Resulting Derivative Class Potential Application Area
Hydroxylamine (B1172632) Condensation Oxime Medicinal Chemistry
Substituted Hydrazine Condensation Hydrazone Medicinal Chemistry
Malononitrile Knoevenagel Condensation Dinitrile Alkene Materials Science, Dyes

Applications in Medicinal Chemistry Research and Molecular Design

Design and Synthesis of Novel 1,2,3-Triazole-Containing Hybrids and Conjugates

The synthesis of hybrid molecules, which combine two or more pharmacophores to create a single entity with potentially enhanced or synergistic activity, is a widely used strategy in drug design. The aldehyde group of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is an ideal functional group for this purpose. It can readily undergo reactions such as condensation, reductive amination, and Wittig-type reactions to link the triazole core to other bioactive molecules.

Exploration of the 1,2,3-Triazole Moiety as a Pharmacophore System

The 1,2,3-triazole ring is not merely a passive linker; it is recognized as a significant pharmacophore that can actively participate in binding interactions with biological targets. researchgate.net It is considered a bioisostere of the amide bond, offering improved metabolic stability. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the ring itself can engage in dipole-dipole and π-stacking interactions.

In the context of this compound, the 1,5-disubstitution pattern influences the electronic properties and spatial arrangement of substituents, which can be crucial for molecular recognition. Studies on other 1,5-disubstituted 1,2,3-triazoles have shown that this isomeric form can lead to improved biological activities and binding affinities compared to the more commonly studied 1,4-isomers. jst-ud.vn This suggests that derivatives of this compound could be designed to specifically target enzyme active sites or receptor binding pockets.

Strategies for Derivatization Towards Targeted Biological Interactions (e.g., Enzyme Inhibition, Receptor Binding)

The carbaldehyde group of this compound is a key feature for derivatization aimed at achieving specific biological interactions. For example, it can be converted into a variety of functional groups to target specific enzymes or receptors.

Enzyme Inhibition: The aldehyde can be used to synthesize inhibitors of various enzymes. For instance, it can be transformed into α,β-unsaturated ketones (chalcones), which are known to interact with cysteine residues in the active sites of certain enzymes. While not directly involving the title compound, studies on pyrazolo[4,3-e] researchgate.netjst-ud.vnnih.govtriazine derivatives demonstrate how heterocyclic systems can be functionalized to achieve potent inhibition of enzymes like BTK kinase. nih.gov

Receptor Binding: The aldehyde can be modified to introduce functionalities that are complementary to the binding pockets of specific receptors. For example, reductive amination with appropriate amines can introduce basic nitrogen atoms that can form salt bridges with acidic residues in a receptor.

A general synthetic route to 1,5-disubstituted 1,2,4-triazoles with carboxamide or carboxylate functionalities at the 5-position has been developed, showcasing a practical method for creating derivatives with potential for targeted interactions. organic-chemistry.org

Structure-Activity Relationship (SAR) Studies Through Systematic Structural Modifications

Systematic structural modifications of lead compounds are essential for optimizing their biological activity and pharmacokinetic properties. This compound provides a platform for such studies.

The ethyl group at the N1 position can be varied in length and branching to probe the steric and hydrophobic requirements of a binding site. The carbaldehyde at the C5 position can be converted into a library of derivatives, such as alcohols, carboxylic acids, amides, and various heterocyclic rings. The biological evaluation of these derivatives would provide valuable structure-activity relationship (SAR) data.

For example, a study on 1,5-diaryl-substituted 1,2,4-triazoles as combretastatin (B1194345) analogues revealed that the substitution pattern on the phenyl group at the 5-position plays a crucial role in their antiproliferative and antitubulin activities. nih.gov This highlights the importance of systematic modifications at this position for optimizing biological activity.

Table 1: Hypothetical SAR Data for Derivatives of this compound

Compound R Group (Modification of Carbaldehyde) Hypothetical Biological Activity (IC50, µM)
1 -CH=N-OH (Oxime)> 50
2 -CH2-NH-Ph (Benzylamine)25
3 -CH2-OH (Alcohol)15
4 -COOH (Carboxylic Acid)5
5 -CONH-Ph (Anilide)10

This table is illustrative and based on general SAR principles, as specific data for the title compound is unavailable.

Integration into Diverse Drug Scaffold Development

The this compound moiety can be integrated into a wide variety of larger drug scaffolds to impart favorable properties. Its stability and the versatility of the aldehyde group make it a valuable building block in the synthesis of complex molecules.

For example, it could be incorporated into peptidomimetics, where the 1,5-disubstituted triazole ring can act as a surrogate for a cis-amide bond, potentially leading to compounds with improved plasma stability and receptor affinity. acs.org Furthermore, its integration into known anticancer or antimicrobial scaffolds could lead to the development of novel agents with improved efficacy or a different mechanism of action. The synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netjst-ud.vnnih.govtriazine sulfonamides, a novel class of heterocyclic compounds with broad biological activity, exemplifies how core heterocyclic systems can be built upon to create potent therapeutic agents. nih.gov

Applications in Materials Science and Engineering

Development of Specialty Polymers and Oligomers Incorporating 1,2,3-Triazole Units

The incorporation of the 1,2,3-triazole moiety into polymer backbones or as pendant groups can significantly enhance their properties. The aldehyde functionality of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde serves as a key reactive site for polymerization reactions. Through condensation reactions with various co-monomers, a range of specialty polymers and oligomers can be synthesized.

For instance, the aldehyde group can react with amines, hydrazines, or active methylene (B1212753) compounds to form imine, hydrazone, or vinyl linkages, respectively. These reactions are fundamental to the creation of polymers such as polyimines, polyhydrazones, and poly(triazolylvinylene)s. The resulting polymers often exhibit high thermal stability and mechanical strength due to the rigid and polar nature of the triazole ring. The presence of the triazole unit can also enhance properties like adhesion and solubility in organic solvents.

Polymer TypeLinkage Formed from AldehydePotential Properties
PolyimineImine (-C=N-)High thermal stability, chelation properties
PolyhydrazoneHydrazone (-C=N-NH-)Enhanced conjugation, photo-responsive behavior
Poly(triazolylvinylene)Vinylene (-C=C-)Conductive properties, fluorescence

Detailed research findings have shown that polymers containing 1,2,3-triazole units can exhibit liquid crystalline behavior, making them suitable for applications in optical devices. The ability to tune the polymer architecture by selecting different co-monomers allows for the precise control of the final material's properties.

Formulation of Functional Coatings and Surface Modifiers

The unique chemical characteristics of this compound make it a valuable component in the formulation of functional coatings and for surface modification. The triazole ring is known for its ability to coordinate with metal ions and its inherent resistance to microbial growth, making it an excellent candidate for anti-corrosion and anti-fouling coatings. rsc.org

In the context of anti-corrosion coatings, the lone pairs of electrons on the nitrogen atoms of the triazole ring can effectively chelate with metal ions on a substrate, forming a protective layer that inhibits corrosion. mdpi.com Furthermore, the antimicrobial properties of triazoles can prevent biofilm formation on submerged surfaces. rsc.org

Integration into Advanced Electronic Materials (e.g., OLEDs, COFs, Light-Emitting Diodes, Solar Cells)

The electron-deficient nature of the 1,2,3-triazole ring, coupled with its high thermal and chemical stability, makes it an attractive component for advanced electronic materials. This compound can serve as a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs), Covalent Organic Frameworks (COFs), and other optoelectronic devices.

In OLEDs, triazole-containing compounds can function as host materials for the emissive layer or as electron-transporting materials. google.com The high triplet energy of some triazole derivatives makes them suitable for hosting blue phosphorescent emitters, which is a critical challenge in OLED technology. osti.gov The aldehyde group can be used to synthesize larger conjugated molecules with tailored electronic properties.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The aldehyde functionality of this compound allows it to be used as a building block in the Schiff base condensation reactions commonly employed for COF synthesis. rsc.orgmdpi.com The resulting triazole-based COFs can exhibit high porosity, thermal stability, and specific functionalities, making them promising for applications in gas storage, catalysis, and sensing. nih.govnih.gov

Electronic MaterialRole of Triazole UnitSynthetic Utility of Aldehyde Group
OLEDsHost material, electron transportSynthesis of conjugated molecules
COFsStructural building blockFormation of imine linkages
Solar CellsComponent of donor or acceptor materialsDerivatization to tune energy levels

Design of Functional Materials with Tuned Properties (e.g., Thermal Stability, Mechanical Strength)

A key advantage of using this compound in materials design is the ability to tune the properties of the final product. The inherent stability of the triazole ring contributes significantly to the thermal stability and mechanical strength of the resulting materials. scispace.com The incorporation of this rigid, aromatic heterocycle into a polymer chain restricts segmental motion, leading to higher glass transition temperatures and improved mechanical robustness.

The properties of materials derived from this compound can be further tailored by modifying the substituents on the triazole ring or by reacting the aldehyde group to introduce other functional moieties. For example, the aldehyde can be converted into an alcohol, an acid, or a cyano group, each providing different chemical handles for further functionalization. This versatility allows for the creation of materials with precisely controlled properties for specific applications, such as high-performance adhesives, composites, and membranes.

Supramolecular Assemblies Utilizing 1,2,3-Triazole Scaffolds

The 1,2,3-triazole ring is an excellent scaffold for the construction of supramolecular assemblies due to its ability to participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov The aldehyde group of this compound can be utilized to direct the self-assembly of complex supramolecular structures.

For instance, the aldehyde can form reversible covalent bonds, such as imines, with complementary functional groups, leading to the formation of macrocycles, cages, and other discrete architectures. These self-assembled structures can find applications in molecular recognition, sensing, and catalysis. The triazole unit itself can act as a hydrogen bond acceptor and its C-H bond can act as a weak hydrogen bond donor, further guiding the assembly process. nih.gov The combination of the directive power of the aldehyde group and the versatile binding capabilities of the triazole ring opens up possibilities for the rational design of intricate and functional supramolecular systems.

Applications in Catalysis and Ligand Design

Development of 1,2,3-Triazole-Derived Ligands for Transition Metal Complexes

The 1,2,3-triazole ring is an excellent scaffold for ligand design due to its stability, aromaticity, and the presence of multiple nitrogen atoms that can act as donor sites for metal coordination. guidechem.com These heterocycles are often incorporated into larger molecular frameworks to create polydentate ligands, which can form highly stable complexes with transition metals. The triazole moiety is known to readily associate with biological targets and can act as more than just a passive linker, influencing the electronic properties of the metal center through hydrogen bonding and dipole interactions. researchgate.net

A primary and versatile method for converting 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde into effective ligands is through Schiff base condensation. The aldehyde group (-CHO) readily reacts with primary amines (R-NH₂) to form imines (or Schiff bases), which contain a C=N double bond. This reaction introduces new donor atoms (the imine nitrogen) and allows for the facile introduction of a wide variety of substituents (the 'R' group from the amine), thereby tuning the steric and electronic properties of the resulting ligand.

Imine derivatives synthesized from related 1-substituted 4-formyl-1,2,3-triazoles have been highlighted as interesting ligands in coordination chemistry. mdpi.comresearchgate.net These Schiff base ligands, often featuring additional donor groups, can coordinate with transition metals such as cobalt(II), copper(II), nickel(II), and zinc(II). tandfonline.com The coordination typically involves the nitrogen atom of the imine group and often one of the nitrogen atoms from the triazole ring, leading to the formation of stable chelate rings.

Research on analogous triazole-derived Schiff bases has shown that upon complexation with a metal ion, a downfield shift in the NMR signal for the azomethine (C=N) carbon is observed, confirming the coordination of the imine nitrogen to the metal center. tandfonline.com The resulting metal complexes often exhibit well-defined geometries, such as octahedral or distorted octahedral, depending on the metal and the specific ligand structure. tandfonline.com

While detailed research findings specifically for complexes derived from this compound are not extensively documented in the provided search results, the established chemistry of similar triazole aldehydes provides a strong precedent for its utility. The table below summarizes findings for related triazole-derived Schiff base-metal complexes, illustrating the types of structures and characterization data that would be anticipated.

Ligand PrecursorAmine ReactantMetal IonResulting Complex GeometryKey Spectroscopic Evidence for CoordinationReference
N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amineThiophene-2-carboxaldehydeCo(II), Ni(II), Zn(II)OctahedralDownfield shift of azomethine carbon signal in 13C NMR tandfonline.com
N-(thiophen-2-ylmethylidene)-1H-1,2,4-triazol-3-amineThiophene-2-carboxaldehydeCu(II)Distorted OctahedralDownfield shift of azomethine carbon signal in 13C NMR tandfonline.com

The development of these transition metal complexes is crucial for their application in homogeneous catalysis. The ligand framework, derived from precursors like this compound, plays a pivotal role in determining the catalytic activity and selectivity of the metal center in reactions such as C-C coupling (e.g., Mizoroki-Heck reactions), cycloadditions, and oxidation/reduction processes. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. For example, analogous carbaldehyde derivatives are prepared by reacting chlorinated precursors with phenols in the presence of a base like K₂CO₃. This method facilitates the introduction of functional groups at the aldehyde position under mild conditions . Purification typically involves column chromatography or recrystallization, depending on the solubility of intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm the triazole ring structure and ethyl/aldehyde substituents.
  • FT-IR to identify the aldehyde C=O stretch (~1700 cm⁻¹) and triazole ring vibrations.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Consistency between experimental and theoretical spectral data is essential for validation.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers. Software suites like SHELX (for structure solution/refinement) and OLEX2 (for visualization) are widely used . Hydrogen bonding and packing interactions are analyzed to understand solid-state behavior .

Advanced Research Questions

Q. How can data discrepancies in XRD refinement be resolved?

Discrepancies may arise from twinning, disorder, or poor data quality. Strategies include:

  • Using SHELXL ’s TWIN and BASF commands to model twinned crystals .
  • Applying restraints (e.g., DFIX, ISOR) to stabilize disordered atoms.
  • Cross-validating with spectroscopic data to ensure chemical plausibility. Tools like WinGX integrate multiple refinement steps for consistency .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
  • Catalyst screening : Bases like K₂CO₃ or Cs₂CO₃ improve reactivity .
  • Temperature control : Lower temperatures minimize side reactions (e.g., aldehyde oxidation). Reaction monitoring via TLC or in situ NMR ensures timely termination.

Q. How are anisotropic displacement parameters (ADPs) managed during crystallographic refinement?

ADPs model thermal motion of atoms. In SHELXL , the ANIS command refines anisotropic parameters for non-H atoms. For light atoms (e.g., H), isotropic approximation is standard. Validation tools (e.g., PLATON ) check ADP rationality, and outliers are manually adjusted .

Q. What computational approaches predict the reactivity of this compound in click chemistry?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Software like Gaussian or ORCA models transition states and activation energies. Experimental validation via kinetic studies is critical .

Methodological Considerations

  • Safety : While the compound is not classified as hazardous, standard lab precautions (gloves, goggles, fume hoods) apply during synthesis .
  • Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously. Use high-purity reagents to avoid byproducts.
  • Software Proficiency : Mastery of crystallographic tools (SHELX, OLEX2) and spectral analysis software (MestReNova, ACD/Labs) is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.